4-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid
Description
4-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a thiophene ring bearing a formyl group
Properties
IUPAC Name |
4-fluoro-2-(5-formylthiophen-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FO3S/c13-7-1-3-9(12(15)16)10(5-7)11-4-2-8(6-14)17-11/h1-6H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFIWBBBVBYVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC=C(S2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689501 | |
| Record name | 4-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-86-3 | |
| Record name | 4-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 5-formylthiophene, followed by a Suzuki-Miyaura coupling reaction with 4-fluorobenzoic acid. The reaction conditions often include the use of palladium catalysts, such as Xphos-Pd-G2, and bases like potassium phosphate (K3PO4) in an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Fluoro-2-(5-carboxythiophen-2-yl)benzoic acid.
Reduction: 4-Fluoro-2-(5-hydroxymethylthiophen-2-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. The formyl group is particularly reactive, allowing for further functionalization. In biological systems, its mechanism would depend on the specific target and pathway it interacts with, which requires further research to elucidate.
Comparison with Similar Compounds
- 5-Formyl-2-thiopheneboronic acid
- 2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid
Comparison: 4-Fluoro-2-(5-formylthiophen-2-yl)benzoic acid is unique due to the presence of both a fluorine atom and a formyl-substituted thiophene ring. This combination imparts distinct electronic properties and reactivity compared to similar compounds. For instance, 5-Formyl-2-thiopheneboronic acid lacks the fluorine atom, which can significantly alter its reactivity and applications .
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